3-iodo-N-methyl-1H-Indazole-6-carboxamide
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Overview
Description
3-Iodo-N-methyl-2H-indazole-6-carboxamide is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the nitrogen atom of the indazole ring, and a carboxamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of N-methyl-2H-indazole-6-carboxamide with iodine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate iodinated indazole, which is then further processed to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-N-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indazole ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indazoles, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-N-methyl-2H-indazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound can be used to study these biological effects and develop new therapeutic agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
3-Iodo-N-methyl-2H-indazole-6-carboxamide is similar to other indazole derivatives, such as 3-iodo-N-methyl-2H-indazole-5-carboxamide and 3-iodo-N-methyl-2H-indazole-4-carboxamide. These compounds share the indazole core structure but differ in the position of the iodine and carboxamide groups. The uniqueness of 3-iodo-N-methyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Comparison with Similar Compounds
3-iodo-N-methyl-2H-indazole-5-carboxamide
3-iodo-N-methyl-2H-indazole-4-carboxamide
3-iodo-N-ethyl-2H-indazole-6-carboxamide
3-bromo-N-methyl-2H-indazole-6-carboxamide
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Properties
Molecular Formula |
C9H8IN3O |
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Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-iodo-N-methyl-2H-indazole-6-carboxamide |
InChI |
InChI=1S/C9H8IN3O/c1-11-9(14)5-2-3-6-7(4-5)12-13-8(6)10/h2-4H,1H3,(H,11,14)(H,12,13) |
InChI Key |
QMAAAYNWKNBDLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
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